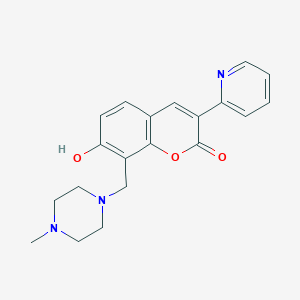

7-羟基-8-((4-甲基哌嗪-1-基)甲基)-3-(吡啶-2-基)-2H-色烯-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The molecule 7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-3-(pyridin-2-yl)-2H-chromen-2-one is a compound that has been studied for its potential pharmacological properties and chemical behavior. It is characterized by the presence of a chromen-2-one core, a hydroxy group at the 7th position, and a 4-methylpiperazin-1-yl)methyl group at the 8th position. This structure suggests that the molecule could have interesting interactions with biological systems and could be a candidate for further drug development.

Synthesis Analysis

The synthesis of related arylpiperazine derivatives has been reported, where the compounds were evaluated for their binding affinity to alpha adrenoceptors and for their antiarrhythmic and hypotensive activities . Although the exact synthesis of 7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-3-(pyridin-2-yl)-2H-chromen-2-one is not detailed in the provided papers, similar synthetic methods could potentially be applied to this molecule. The synthesis typically involves the formation of the piperazine ring followed by the introduction of the aryl group and other substituents.

Molecular Structure Analysis

The molecular structure of the compound has been optimized using density functional theory (DFT), which is a quantum mechanical method used to investigate the electronic structure of molecules . The B3LYP model and 6-311G(d,p) basis set were used for the optimization, which provides insights into the molecule's geometry and electronic distribution. The optimized structure allows for the analysis of chemical activity parameters, such as hardness and softness, and the molecular electrostatic potential (MEP), which are crucial for understanding the reactivity of the molecule.

Chemical Reactions Analysis

The reactivity of the 7-hydroxy group in similar compounds has been explored, where it reacts with various nucleophiles under acidic or basic conditions . These reactions can lead to the formation of a wide range of derivatives, demonstrating the versatility of the hydroxy group in chemical transformations. The 7-hydroxy group in the molecule of interest could similarly undergo nucleophilic substitution reactions, potentially leading to new compounds with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of the molecule, such as its nonlinear optical properties, have been examined, suggesting its potential as an optical material . Additionally, the molecule's interaction with DNA bases has been studied using the electrophilic center charge transfer (ECT) method, indicating its ability to engage in charge transfer interactions, which could be relevant in its binding to biological targets. Molecular docking studies have also been performed to determine the best binding site of a protein to the ligand, providing insights into the molecule's potential as a therapeutic agent .

科学研究应用

结构和分子分析

- 相关衍生物的分子结构和堆积已经得到研究,揭示了氢键和π…π相互作用等重要相互作用,这些相互作用对于理解该化合物的行为和潜在应用至关重要 (Karczmarzyk & Malinka, 2008).

抗菌评价

- 已经合成了一系列新衍生物,包括与所讨论化合物相似的衍生物,并评估了它们对各种细菌和真菌菌株的体外抗菌活性 (Ghashang, Mansoor, & Aswin, 2015).

抗癌活性

- 一系列衍生物,包括与该化合物在结构上相似的衍生物,显示出显着的抗有丝分裂活性,特别是对非小细胞肺癌细胞系 (Galayev, Garazd, Garazd, & Lesyk, 2015).

神经保护作用

- 该化合物的衍生物在短暂性全球性缺血模型中表现出神经保护作用,表明在神经系统疾病中具有潜在应用 (Zuo, Zhang, Han, & Chen, 2015).

金属离子检测

- 该化合物已被用于开发金属离子检测方法,特别是在人肝癌细胞中,展示了其在生化分析和诊断中的潜力 (Dey, Maity, Pal, Jana, & Sinha, 2019).

抗胆碱酯酶活性

- 一些衍生物显示出对丁酰胆碱酯酶的抑制活性,表明在治疗阿尔茨海默症等疾病中具有潜在应用 (Filippova, Chernov, Shutov, & Yakovlev, 2019).

合成和生物应用

- 已经开发了各种合成方法来创建具有多种生物应用潜力的衍生物,包括抗菌和抗癌活性 (Mottaghinejad & Alibakhshi, 2018).

属性

IUPAC Name |

7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-3-pyridin-2-ylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-22-8-10-23(11-9-22)13-16-18(24)6-5-14-12-15(20(25)26-19(14)16)17-4-2-3-7-21-17/h2-7,12,24H,8-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISNLLRBVIGXLKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=CC=CC=N4)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(4-Methoxyanilino)-2-oxoethyl] 3-[3-(4-fluorophenyl)-4-formylpyrazol-1-yl]propanoate](/img/structure/B2526767.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethoxybenzamide](/img/structure/B2526773.png)

![N-({1-[4-(3,4-dimethylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamid e](/img/structure/B2526774.png)

![2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2526778.png)